1-nitroso-2-phenylpyrrolidine
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Overview
Description
1-nitroso-2-phenylpyrrolidine: is an organic compound characterized by a nitroso group attached to a pyrrolidine ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-nitroso-2-phenylpyrrolidine can be synthesized through several methods. One common approach involves the nitrosation of 2-phenylpyrrolidine using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction typically occurs at low temperatures to prevent decomposition and side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-nitroso-2-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as peroxyacetic acid can be used for oxidation reactions.
Reduction: Reductive reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-nitroso-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways involving nitroso compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitroso-2-phenylpyrrolidine involves its ability to act as a nitrosating agent. The nitroso group can transfer a nitroso moiety to other molecules, leading to the formation of nitroso derivatives. This reactivity is crucial in various chemical and biological processes, including the modification of proteins and nucleic acids .
Comparison with Similar Compounds
- 1-nitroso-2-methylpyrrolidine
- 1-nitroso-2-ethylpyrrolidine
- 1-nitroso-2-isopropylpyrrolidine
Comparison: 1-nitroso-2-phenylpyrrolidine is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its alkyl-substituted counterparts. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
3237-85-2 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-nitroso-2-phenylpyrrolidine |
InChI |
InChI=1S/C10H12N2O/c13-11-12-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
HFXOBJNNUVQCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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